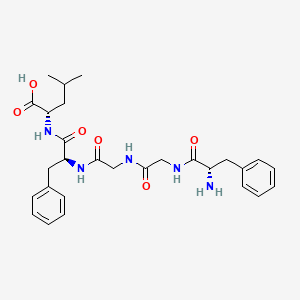
L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl- is a synthetic peptide composed of the amino acids L-leucine, L-phenylalanine, glycine, and L-phenylalanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and industrial processes. Peptides like this one are often studied for their roles in protein synthesis, metabolic regulation, and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl-, typically involves the formation of peptide bonds between amino acids. This process can be achieved through several methods:
Solution-phase synthesis: This traditional method involves the stepwise addition of amino acids in solution, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds.
Solid-phase peptide synthesis (SPPS): This modern technique involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
Industrial Production Methods
Industrial production of peptides often employs SPPS due to its efficiency and scalability. Automated peptide synthesizers are commonly used to streamline the process, allowing for the rapid and reproducible synthesis of complex peptides.
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl- can undergo various chemical reactions, including:
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-function relationships.
Common Reagents and Conditions
Coupling agents: DCC, N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt) are commonly used in peptide synthesis.
Protecting groups: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are used to protect amino groups during synthesis.
Major Products Formed
The primary product of these reactions is the desired peptide, L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl-. Side products may include truncated peptides or peptides with incorrect sequences, which can be minimized through careful optimization of reaction conditions .
Scientific Research Applications
L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and metabolic regulation.
Medicine: Potential therapeutic applications in muscle wasting diseases and metabolic disorders.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl- involves its interaction with cellular pathways that regulate protein synthesis and metabolism. Key molecular targets include:
Comparison with Similar Compounds
Similar Compounds
L-Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
L-Phenylalanine: A precursor to neurotransmitters and involved in protein synthesis.
Glycylglycine: A dipeptide used in biochemical research.
Uniqueness
Its ability to activate the mTOR pathway and its role in protein synthesis make it particularly valuable for research and therapeutic purposes .
Properties
CAS No. |
60254-86-6 |
|---|---|
Molecular Formula |
C28H37N5O6 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H37N5O6/c1-18(2)13-23(28(38)39)33-27(37)22(15-20-11-7-4-8-12-20)32-25(35)17-30-24(34)16-31-26(36)21(29)14-19-9-5-3-6-10-19/h3-12,18,21-23H,13-17,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)/t21-,22-,23-/m0/s1 |
InChI Key |
LZRXUXMLHZLYGZ-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


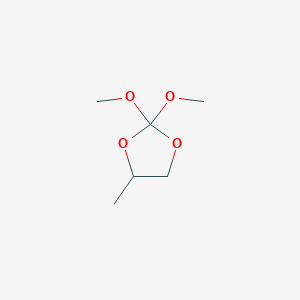
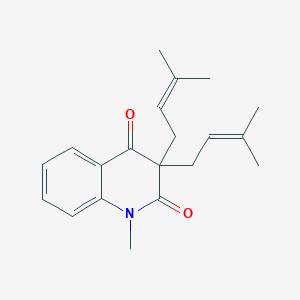
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
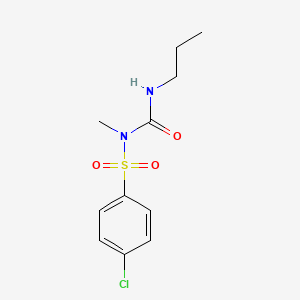
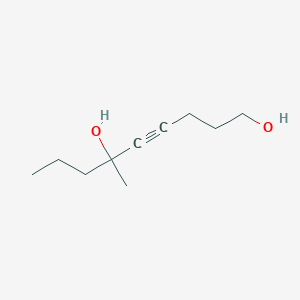
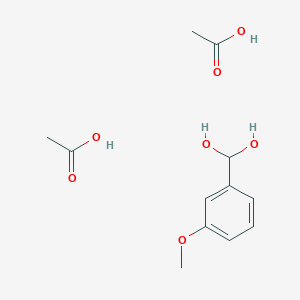
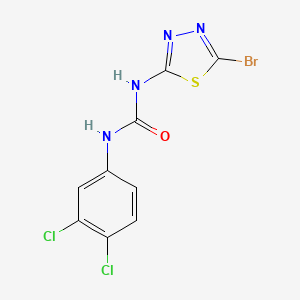
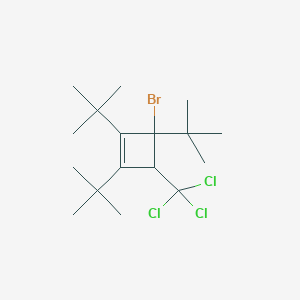
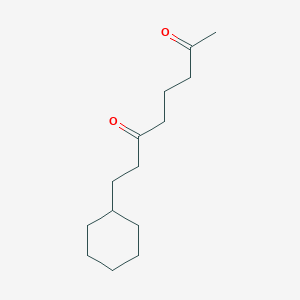
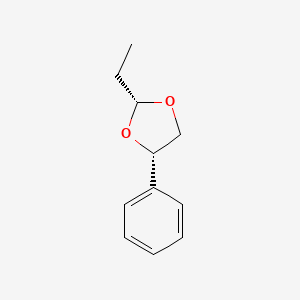
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
